molecular formula C13H14N2O2S B2444781 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865180-64-9

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2444781
CAS No.: 865180-64-9
M. Wt: 262.33
InChI Key: DEGRDLARBJECBM-YPKPFQOOSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial effects .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into their molecular configurations and comparisons with similar structures. This research is crucial for understanding the detailed molecular arrangement of such compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Photophysical Properties

Studies on the photophysical properties of similar N-(benzo[d]thiazol-2-yl) acetamide crystals have been conducted. These studies reveal the nature of assemblies based on the substituent in the benzothiazole moiety, which is significant for applications in materials science and molecular engineering (Balijapalli et al., 2017).

Antimicrobial and Antiviral Activities

A series of benzothiazole derivatives, closely related to (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide, have shown promising antimicrobial and antiviral activities. These compounds exhibited significant effectiveness against tobacco mosaic virus and bacterial strains, suggesting potential use in agricultural and pharmaceutical applications (Tang et al., 2019).

Anticancer Activity

Research on related compounds has shown potent anticancer activities. For instance, specific derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, indicating the potential of such compounds in cancer therapy (Karaburun et al., 2018).

Hypoglycemic and Hypolipidemic Activity

Novel thiazolidinedione analogs closely related to the compound have been tested for hypoglycemic activity. They showed significant reduction in blood glucose and lipid levels in animal models, suggesting potential therapeutic applications for type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Anti-inflammatory Activity

Other related compounds have been synthesized with the aim of creating new non-steroidal anti-inflammatory drugs. These studies provide insights into the potential use of such compounds in managing inflammation and related disorders (Golota et al., 2015).

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-4-7-15-11-6-5-10(17-3)8-12(11)18-13(15)14-9(2)16/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGRDLARBJECBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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